tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The tert-butyl group is a bulky substituent known for its steric hindrance properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as esterification, acylation, or substitution . The tert-butyl group can be introduced using tert-butyl alcohol or its derivatives .Molecular Structure Analysis
The molecular structure would likely include a piperidine ring, an ester group (from the carboxylate), a ketone group (from the 4-oxo-), and a tert-butyl group . The exact structure would depend on the positions of these groups on the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The ester could undergo hydrolysis or reduction. The ketone could undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Analysis of tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate Applications
Synthetic Organic Chemistry: Tertiary butyl esters, such as tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate, find large applications in synthetic organic chemistry for the introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems .
Pharmaceutical Research: Compounds similar to tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate have been studied for their potential as β-secretase and acetylcholinesterase inhibitors, which could prevent amyloid beta peptide aggregation and formation of fibrils, relevant in Alzheimer’s disease research .
Material Science: The tert-butyl group’s unique properties can influence regiochemistry in reactions, potentially leading to the development of new materials with specific characteristics .
Electronics and Optoelectronics: The unique redox properties of tert-butyl groups have been incorporated into various (supra)molecular architectures for the development of highly efficient electronic materials .
Polymer Science: Controlled ring-opening polymerization of compounds derived from tert-butyl groups has been utilized to produce polymers with specific molecular weights and properties .
Protein-Ligand Interaction Studies: Ligands containing a tert-butyl group can produce observable nuclear Overhauser effects with target proteins, aiding in determining the binding site of tightly binding ligands .
Peptide Synthesis: The tert-butyl group has been used in peptide synthesis to minimize racemization, precipitation, and radical-induced side reactions, contributing to more sustainable practices in peptide synthesis .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(acetyloxymethyl)-4-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-9(15)18-8-10-7-14(6-5-11(10)16)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDTXJJNCYFCGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CN(CCC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(acetoxymethyl)-4-oxopiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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